4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide often involves reactions of N-sulfonylamines with various reactants. For instance, Tornus et al. (1996) described novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, showcasing the complexity and versatility in synthesizing sulfonamide derivatives (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
The study of molecular structures, especially those involving tautomeric behaviors and stereoisomerism, is crucial for understanding the chemical behavior of sulfonamide derivatives. Pyrih et al. (2023) investigated proton tautomerism and stereoisomerism in compounds related to the subject molecule, providing insights into the structural preferences and stability of these molecules under different conditions (Pyrih et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and interaction of sulfonamide derivatives with various biological and chemical agents offer insights into their potential applications. For example, Temperini et al. (2008) explored the interaction of a similar sulfonamide compound with mammalian carbonic anhydrase isoforms, revealing the compound's inhibitory activity and potential for selective inhibition (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Physical Properties Analysis
The study of physical properties, such as solubility, fluorescence, and thermal stability, is essential for the application of these compounds in various fields. For instance, Toyo’oka et al. (1989) synthesized a fluorogenic reagent for thiols, providing valuable information on the compound's fluorescence properties and its application in biological studies (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different functional groups and stability under various conditions, is crucial for the application of sulfonamide derivatives. Ghorab et al. (2017) presented the synthesis and antimicrobial activity of novel sulfonamide derivatives, highlighting their potential as antibacterial agents and the importance of their chemical properties in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).
Scientific Research Applications
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, such as those related to the compound , have been extensively studied for their tautomeric behavior, which is crucial for their pharmaceutical and biological activities. Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods have helped identify different tautomeric forms of sulfonamide derivatives, providing insights into their molecular conformation and stability (Erturk, Gumus, Dikmen, & Alver, 2016).
Analytical and Detection Techniques
Compounds such as dansyl-chloride, closely related to sulfonamide derivatives, have been utilized as reagents in various fields of biological research. Their application in detecting amino acids and serotonin in nervous tissue demonstrates the versatility of sulfonamide-related compounds in analytical chemistry (Leonard & Osborne, 1975).
Material Science Applications
Sulfonamide derivatives have also found applications in materials science, particularly in the development of solar cells. Their role in morphology control in polycarbazole-based bulk heterojunction solar cells has been highlighted, showing how incremental increases in solvents like dimethyl sulfoxide can improve photovoltaic performance (Chu et al., 2011).
Herbicidal Activities
The structural modification of sulfonamide derivatives has been explored for enhancing herbicidal activities. Research into biophore models of sulfonamide compounds led to the synthesis of new derivatives with significant herbicidal potential, demonstrating the chemical versatility and applicability of sulfonamide derivatives in agriculture (Ren et al., 2000).
Antiviral and Antimicrobial Research
Sulfonamide derivatives have been synthesized and tested for antiviral and antimicrobial activities, showing significant potential against various pathogens. This underscores their importance in the development of new therapeutic agents (Srivastava et al., 1977).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S3/c1-13(2)19(15,16)7-5-8(18-6-7)9(14)12-10-11-3-4-17-10/h3-6H,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKQNNIYVREGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.